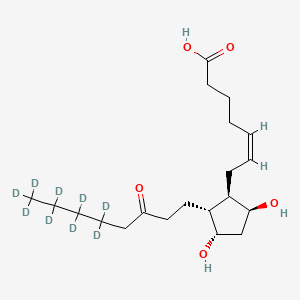
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is a metabolite of Prostaglandin F2|A. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2|A by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . This compound is significant in the study of prostaglandin metabolism and its role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves the reduction of 15-keto-prostaglandin F2|A. The key steps include:
Reduction of the C-13,14 double bond: This is achieved using prostaglandin Δ13-reductase.
Preceding action of 15-hydroxyprostaglandin dehydrogenase: This enzyme acts on the precursor to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar enzymatic processes on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 undergoes several types of chemical reactions, including:
Oxidation: Conversion to other prostaglandin metabolites.
Reduction: Further reduction of functional groups.
Substitution: Possible substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
NAD+ and NADP+: Essential cofactors for enzymatic reactions.
Enzymes: Prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase.
Major Products
The major products formed from these reactions include various prostaglandin metabolites, which play roles in different physiological processes .
Scientific Research Applications
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Helps in understanding the role of prostaglandins in cellular processes.
Medicine: Investigated for its potential therapeutic effects and role in disease mechanisms.
Industry: Used in the development of prostaglandin-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves its interaction with specific prostaglandin receptors and enzymes. It acts as a metabolite in the prostaglandin pathway, influencing various physiological processes such as inflammation and smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
13,14-dihydro-15-keto Prostaglandin D2: A metabolite of Prostaglandin D2 with similar enzymatic pathways.
13,14-dihydro-15-keto-tetranor Prostaglandin F1α: Another prostaglandin metabolite with similar structural features.
Uniqueness
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is unique due to its specific formation pathway and its role as a major circulating metabolite of Prostaglandin F2|A . This makes it a valuable compound for studying prostaglandin metabolism and its physiological effects.
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
VKTIONYPMSCHQI-SCKSEUPPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


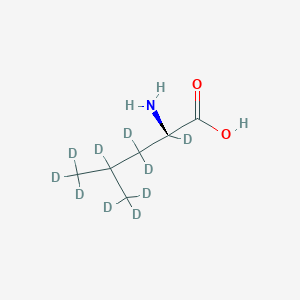
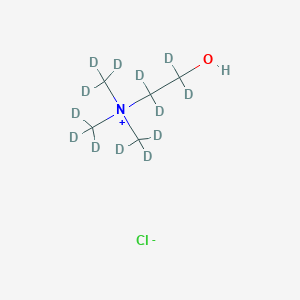
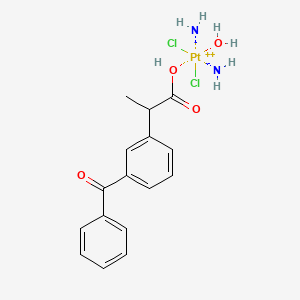
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
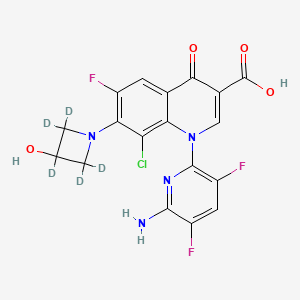
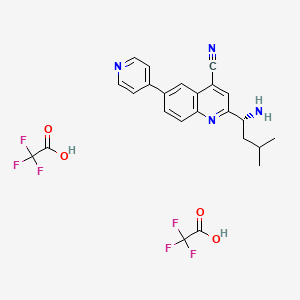
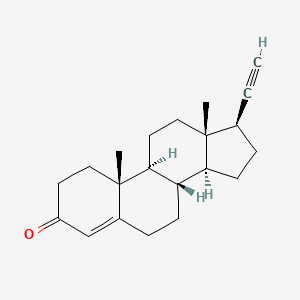
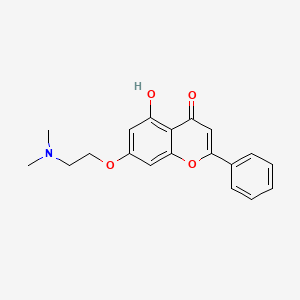
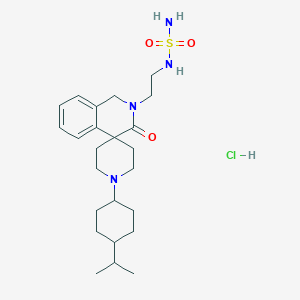


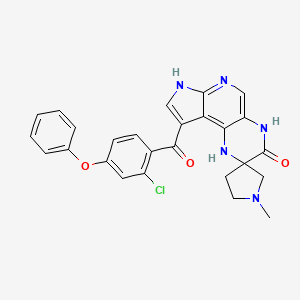
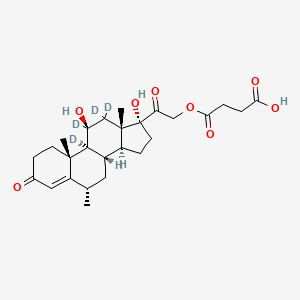
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
